6-Amino-4-bromopicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-bromopicolinic acid is a heterocyclic organic compound with the molecular formula C6H5BrN2O2 It is a derivative of picolinic acid, where the amino group is positioned at the 6th carbon and the bromine atom at the 4th carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-bromopicolinic acid typically involves the bromination of picolinic acid followed by amination. One common method is:
Bromination: Picolinic acid is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 4th position.
Amination: The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 6th position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous bromination and amination of picolinic acid, improving efficiency and yield.
Catalyst Optimization: The use of optimized catalysts and reaction conditions to enhance the selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-bromopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include hydroxyl, alkyl, or aryl derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
6-Amino-4-bromopicolinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science:
Biological Research: It serves as a precursor for the synthesis of biologically active molecules and probes.
Industrial Applications: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-4-bromopicolinic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific derivative or conjugate being studied.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-bromopicolinic acid: Similar structure but with the bromine atom at the 3rd position.
4-Bromopicolinic acid: Lacks the amino group.
6-Bromopicolinic acid: Lacks the amino group.
Uniqueness
6-Amino-4-bromopicolinic acid is unique due to the specific positioning of the amino and bromine groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H5BrN2O2 |
---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
6-amino-4-bromopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
XBTMDJYIJHDTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.